1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
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Overview
Description
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the molecular formula C16H21BrN2O3 and a molecular weight of 369.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
The synthesis of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the bromo-formylphenyl group: The bromo-formylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a bromo-substituted benzaldehyde reacts with the piperazine ring.
Protection with Boc group: The final step involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is primarily related to its ability to interact with biological targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the bromo-formylphenyl group can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of molecular targets and influence biological pathways .
Comparison with Similar Compounds
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-Chloro-2-formylphenyl)piperazine: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
1-Boc-4-(4-Methyl-2-formylphenyl)piperazine: The presence of a methyl group instead of a bromo group can affect the compound’s steric and electronic properties.
1-Boc-4-(4-Nitro-2-formylphenyl)piperazine: The nitro group introduces additional electron-withdrawing effects, potentially altering the compound’s reactivity and interactions.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYWWRCIVQVAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462840 |
Source
|
Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628326-05-6 |
Source
|
Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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